molecular formula C6H11FO2 B13417907 Ethyl gamma-fluorobutyrate CAS No. 63904-96-1

Ethyl gamma-fluorobutyrate

Cat. No.: B13417907
CAS No.: 63904-96-1
M. Wt: 134.15 g/mol
InChI Key: RWUMUWHQSCPDMP-UHFFFAOYSA-N
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Description

4-Fluorobutanoic acid ethyl ester is an organic compound with the molecular formula C6H11FO2 It is an ester derived from 4-fluorobutanoic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobutanoic acid ethyl ester can be synthesized through the esterification of 4-fluorobutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of 4-fluorobutanoic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobutanoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-fluorobutanoic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the ester can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: 4-Fluorobutanoic acid and ethanol.

    Reduction: 4-Fluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorobutanoic acid ethyl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds.

    Medicine: Investigated for its potential use in drug development, particularly for its unique fluorine-containing structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorobutanoic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release 4-fluorobutanoic acid, which may interact with biological systems. The fluorine atom in the compound can also influence its reactivity and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

4-Fluorobutanoic acid ethyl ester can be compared with other similar compounds, such as:

    Butanoic acid ethyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Chlorobutanoic acid ethyl ester: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    4-Bromobutanoic acid ethyl ester:

The presence of the fluorine atom in 4-fluorobutanoic acid ethyl ester makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and interactions with biological systems.

Properties

IUPAC Name

ethyl 4-fluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMUWHQSCPDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980848
Record name Ethyl 4-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63904-96-1
Record name Butyric acid, 4-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063904961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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